molecular formula C12H12ClN3O B1384263 2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one CAS No. 500157-65-3

2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one

Cat. No. B1384263
CAS RN: 500157-65-3
M. Wt: 249.69 g/mol
InChI Key: GIXYXVRCVFSEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one, also known as ACM, is an organic compound composed of nitrogen, chlorine, hydrogen, and carbon atoms. It is a small molecule that is widely used in the field of organic chemistry for its unique properties. ACM has been used for a variety of purposes, including as a building block for larger molecules, as a reagent for organic synthesis, and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one is involved in one-pot synthesis processes, leading to the formation of various complex organic compounds. This includes the synthesis of new substituted 5-aryl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones and 5,5′-(arylmemylene)bis[6-amino-2-methylpyrimidin-4(3H)-ones] (Harutyunyan et al., 2019).
  • It also exhibits unique hydration properties, forming equilibrium mixtures of tautomers under certain conditions (Erkin & Krutikov, 2005).

Structural Analysis

  • X-ray diffraction analysis has been used to determine the crystal structure of compounds containing this pyrimidin-4(3H)-one, revealing details about molecular orientations and hydrogen bonding patterns (Guo et al., 2007).
  • The compound is also used in the study of pseudopolymorphs and tautomeric forms of pyrimidin-4-one derivatives, providing insights into hydrogen bonding interactions in co-crystals (Gerhardt et al., 2011).

Biological Activity

  • Arylamino derivatives of 2-amino-6-methylpyrimidin-4(3H)-one, including similar compounds, have been synthesized and evaluated for their antimicrobial and antituberculous effects. These studies are critical in the search for new effective treatments against various bacterial infections (Erkin & Krutikov, 2007).

Crystallography and Computational Studies

  • Investigations include detailed crystallographic studies, providing insights into the molecular and supramolecular structures, as well as non-covalent interactions responsible for structural stability of related compounds (Ali et al., 2021).
  • Computational studies have been conducted to predict and understand the properties and reactivity of derivatives, contributing to the development of novel compounds with potential pharmaceutical applications (Erkin et al., 2021).

properties

IUPAC Name

2-amino-5-[(4-chlorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-7-10(11(17)16-12(14)15-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXYXVRCVFSEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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